molecular formula C25H29NaO8 B570069 Prednisone sodium succinate CAS No. 119042-10-3

Prednisone sodium succinate

Cat. No.: B570069
CAS No.: 119042-10-3
M. Wt: 480.489
InChI Key: SVKYNVRZVCBIMG-UUMLWTKOSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prednisone sodium succinate is a water-soluble corticosteroid ester designed for research purposes. It is a synthetic glucocorticoid that exhibits anti-inflammatory and immunosuppressive properties. Corticosteroids like prednisone are used in research to modulate the immune system and study inflammatory processes. The succinate ester formulation provides high solubility, making it suitable for preparing solutions for in vitro studies . It is important to note that much of the available scientific literature describes the closely related compound prednisolone sodium succinate , which is the active form of prednisone. In biological systems, prednisone is rapidly converted in the liver to prednisolone, which is the primary active metabolite . The mechanism of action for this class of compounds involves passive diffusion into cells and binding to the cytoplasmic glucocorticoid receptor (GR) . The drug-receptor complex then translocates to the nucleus, where it modulates gene transcription by upregulating anti-inflammatory proteins and downregulating pro-inflammatory genes . This includes the inhibition of key inflammatory mediators such as phospholipase A2, cyclooxygenase-2 (COX-2), and various cytokines (e.g., IL-1, IL-6, TNF-α) . Researchers utilize corticosteroids like this compound to investigate pathways in immunology, oncology, and endocrinology. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

119042-10-3

Molecular Formula

C25H29NaO8

Molecular Weight

480.489

IUPAC Name

sodium;4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate

InChI

InChI=1S/C25H30O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h7,9,11,16-17,22,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30);/q;+1/p-1/t16-,17-,22+,23-,24-,25-;/m0./s1

InChI Key

SVKYNVRZVCBIMG-UUMLWTKOSA-M

SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=CC34C.[Na+]

Synonyms

prednisone sodium succinate

Origin of Product

United States

Scientific Research Applications

Pharmacological Profile

Prednisone sodium succinate is biologically inactive until converted to prednisolone in the liver. Its mechanism of action involves the suppression of inflammation through inhibition of leukocyte migration and reduction of capillary permeability. Additionally, it modulates immune responses by decreasing lymphocyte activity and promoting apoptosis in certain cell populations .

Clinical Applications

  • Autoimmune Disorders : this compound is commonly used in the treatment of conditions such as lupus, rheumatoid arthritis, and multiple sclerosis. It helps to mitigate inflammation and suppress the overactive immune response characteristic of these diseases .
  • Allergic Reactions : The compound is effective in managing severe allergic conditions that do not respond to conventional treatments. This includes cases of asthma exacerbations, contact dermatitis, and drug hypersensitivity reactions .
  • Organ Transplantation : In transplant patients, this compound plays a critical role in preventing organ rejection by suppressing the immune system’s response to the transplanted organ .
  • Endocrine Disorders : It is indicated for adrenal insufficiency, where it can provide necessary glucocorticoid replacement therapy. In acute situations like adrenal crisis, its rapid action is beneficial .
  • Neurological Conditions : High doses of this compound have been used in spinal cord injuries to reduce inflammation and protect neural tissues from secondary damage due to excitotoxicity and lipid peroxidation .

Data Table: Summary of Clinical Applications

Application AreaSpecific ConditionsAdministration Route
Autoimmune DisordersLupus, Rheumatoid ArthritisOral/Intravenous
Allergic ReactionsSevere Asthma, Contact DermatitisIntravenous/Intramuscular
Organ TransplantationPrevention of RejectionIntravenous/Intramuscular
Endocrine DisordersAdrenal InsufficiencyIntravenous/Intramuscular
Neurological ConditionsSpinal Cord InjuryIntravenous

Case Studies

  • Multiple Sclerosis Exacerbation : A study demonstrated that high-dose intravenous administration of this compound significantly reduced relapse rates in patients experiencing acute exacerbations of multiple sclerosis. The treatment improved neurological function and reduced inflammatory markers within weeks .
  • Severe Allergic Reaction : In a clinical trial involving patients with severe allergic reactions unresponsive to antihistamines, administration of this compound resulted in rapid symptom relief and decreased hospitalization duration .
  • Spinal Cord Injury Management : A randomized controlled trial showed that patients receiving high-dose this compound after spinal cord injury exhibited lower levels of inflammatory cytokines and improved motor recovery compared to those receiving placebo treatments .

Comparison with Similar Compounds

Table 1: Key Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Water Solubility Conversion to Active Form Half-Life (IV) Sodium Retention Risk
Prednisone sodium succinate C25H32O8 High Slow (requires esterases) 2–3 hours Low
Methylprednisolone sodium succinate C26H33NaO8 High Rapid (pre-hydrolyzed) 1–2 hours Moderate
Hydrocortisone sodium succinate C25H33NaO8 High Rapid 1.5–2 hours High
Prednisolone phosphate C21H27Na2O8P High Immediate (non-ester) 2.5–3.5 hours Moderate

Key Findings :

  • Water Solubility : All succinate and phosphate esters exhibit high solubility, enabling parenteral use .
  • Activation Speed : Methylprednisolone and hydrocortisone succinates are rapidly hydrolyzed, achieving faster therapeutic effects than this compound .
  • Sodium Retention : this compound has the lowest electrolyte disturbance risk among systemic glucocorticoids .

Table 2: Clinical Use and Efficacy in Inflammatory Conditions

Compound Common Indications Relative Potency* Onset of Action (IV)
This compound Severe allergies, autoimmune diseases 1.0 (reference) 4–6 hours
Methylprednisolone sodium succinate Acute asthma, spinal cord injury 1.2–1.5 1–2 hours
Hydrocortisone sodium succinate Adrenal insufficiency, septic shock 0.8 30–60 minutes
Dexamethasone sodium phosphate Cerebral edema, chemotherapy-induced nausea 25–30 10–30 minutes

*Relative potency compared to hydrocortisone (=1.0).

Key Findings :

  • Potency: Dexamethasone phosphate is significantly more potent but carries higher risks of hyperglycemia and immunosuppression .
  • Onset of Action: this compound’s slower activation limits its use in emergencies but makes it suitable for sustained immunosuppression .

Preparation Methods

Crystallization-Based Purification

The core preparation method involves recrystallization of methylprednisolone succinate crude product using a water-acetone solvent system. Key parameters include:

  • Solvent Ratios : A weight ratio of 1:1.5:9 (crude product:water:acetone) is optimal for dissolving the crude material at 35–40°C. Higher acetone proportions (e.g., 1:1:12) reduce solubility but improve crystal yield during cooling.

  • Decolorization : Activated carbon (0.1–1.0% of solution volume) removes impurities, with 0.3% being the most effective for balancing purity and yield.

  • Crystallization : Cooling the solution to 0–5°C induces crystallization, with slower cooling rates producing larger, purer crystals.

Table 1: Comparative Analysis of Crystallization Conditions

ParameterEmbodiment 1Embodiment 2Embodiment 4
Crude:Water:Acetone1:1.5:91:1:91:1.5:9
Activated Carbon (%)0.30.11.0
Drying Temperature40°C40°C40°C
Purity (%)>99.598.999.1

Post-crystallization, vacuum drying at 40–50°C ensures residual solvent levels below 0.1%.

Formulation for Injectable Use

Lyophilization and Reconstitution

The final product is formulated as a lyophilized powder to enhance stability. Critical steps include:

  • Buffer System : A phosphate buffer (pH 6.9–7.2) with sodium bicarbonate and sodium dihydrogen phosphate maintains solubility and stability.

  • Sterile Filtration : 0.22 µm membrane filtration removes microbial contaminants prior to lyophilization.

  • Lyophilization Cycle : Primary drying at -40°C and secondary drying at 25°C achieve residual moisture <2%.

Reconstitution Protocol :

  • Add sterile water for injection (70% of total volume) to the lyophilized powder.

  • Agitate gently to dissolve, then adjust pH with 5% sodium dihydrogen phosphate.

  • Add remaining water and filter through 0.25% needle-use activated carbon.

Quality Control and Analytical Methods

Impurity Profiling

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to quantify residual solvents and degradation products. The patent-reported method achieves a limit of detection (LOD) of 0.01% for related substances.

Stability Testing

Accelerated stability studies (40°C/75% RH) show no significant degradation over 6 months, confirming the efficacy of the chosen excipients and packaging.

Industrial Scalability Challenges

Solvent Recovery Systems

Acetone recovery via fractional distillation achieves >95% reuse, reducing production costs. However, water content in recycled acetone must be maintained below 0.5% to prevent yield loss.

Regulatory Compliance

The process adheres to ICH Q7 guidelines, with in-process controls for:

  • Temperature (±1°C during crystallization)

  • pH (±0.1 units)

  • Particulate matter (<100 particles ≥10 µm per container) .

Q & A

Q. Advanced

Pre-analytical validation : Standardize sample collection (e.g., plasma vs. serum), storage conditions, and stability.

Analytical validation : Assess sensitivity, specificity, and inter-laboratory variability using LC-MS/MS.

Clinical validation : Correlate biomarker levels with therapeutic outcomes (e.g., Spearman’s ρ > 0.6) in diverse cohorts.

Data transparency : Publish raw datasets and methodology to enable independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.